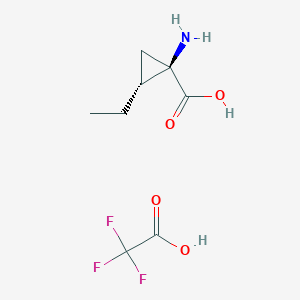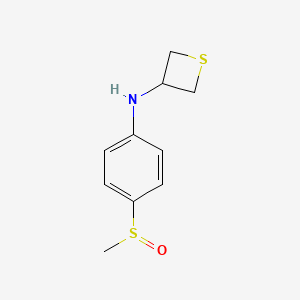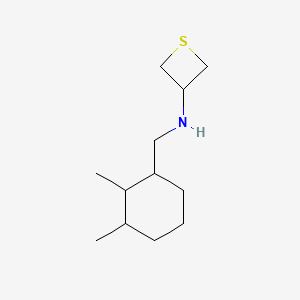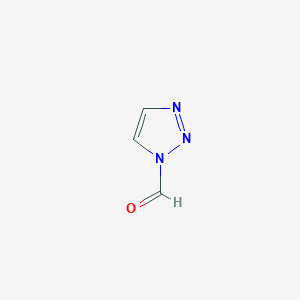![molecular formula C11H7Cl2FN4 B12985417 2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine](/img/structure/B12985417.png)
2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine is a complex heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes chlorine, fluorine, and nitrogen atoms, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 2-aminobenzylalcohol under mild conditions to form the intermediate product. This intermediate is then subjected to further reactions, including amination with secondary amines, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound .
Scientific Research Applications
2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-6-fluoroquinoline: A related compound with similar structural features but different biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities with 2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine.
Uniqueness
This compound is unique due to its specific combination of chlorine, fluorine, and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C11H7Cl2FN4 |
|---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine |
InChI |
InChI=1S/C11H7Cl2FN4/c1-15-6-3-4(14)2-5-7-9(12)17-11(13)18-10(7)16-8(5)6/h2-3,15H,1H3,(H,16,17,18) |
InChI Key |
QDDRQAODXWMGJF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC2=C1NC3=C2C(=NC(=N3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



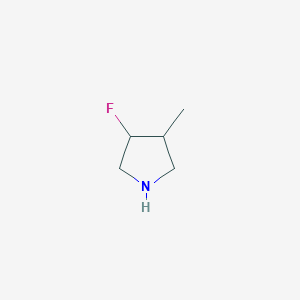
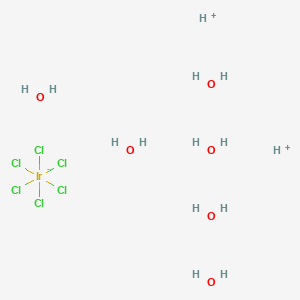
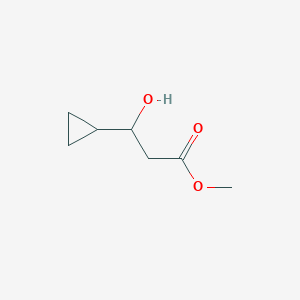
![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12985346.png)
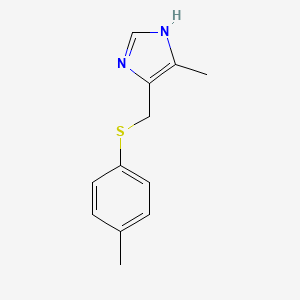
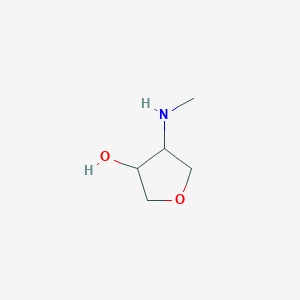
![4-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12985369.png)

![tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B12985383.png)
